molecular formula C7H7ClFNO2S B2761903 (2-Chloro-5-fluorophenyl)methanesulfonamide CAS No. 1598006-11-1

(2-Chloro-5-fluorophenyl)methanesulfonamide

Cat. No.: B2761903
CAS No.: 1598006-11-1
M. Wt: 223.65
InChI Key: OFXFIBLMKBJTHW-UHFFFAOYSA-N
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Description

(2-Chloro-5-fluorophenyl)methanesulfonamide (Molecular Formula: C₇H₇ClFNO₂S) is a halogenated aromatic sulfonamide characterized by a methanesulfonamide group attached to a 2-chloro-5-fluorophenyl ring. Key structural and physicochemical properties include:

  • SMILES: C1=CC(=C(C=C1F)CS(=O)(=O)N)Cl
  • InChIKey: OFXFIBLMKBJTHW-UHFFFAOYSA-N
  • Collision Cross-Section (CCS) Predictions (via computational modeling):
Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 223.99428 141.9
[M+Na]⁺ 245.97622 153.2
[M-H]⁻ 221.97972 141.9

The compound’s CCS values suggest moderate molecular size and polarity, influenced by the electron-withdrawing chloro and fluoro substituents on the aromatic ring .

Properties

IUPAC Name

(2-chloro-5-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXFIBLMKBJTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CS(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-fluorophenyl)methanesulfonamide typically involves the reaction of 2-chloro-5-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-5-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives .

Scientific Research Applications

(2-Chloro-5-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

1-(2-Chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide

  • Molecular Formula: C₁₄H₁₂ClFNO₂S
  • Key Structural Differences: Substitution pattern: A methyl group is introduced at the 5-position of the fluorophenyl ring.
  • Compound ID : Y207-5369 .

1-(2-Chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide

  • Molecular Formula : C₂₀H₂₂ClN₂O₃S
  • Key Structural Differences: Substitution: Incorporates a dihydrobenzofuran moiety and a dimethylaminoethyl chain.
  • CAS : 1428371-43-0 .

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide

  • Molecular Formula: C₉H₉ClNO₃S (inferred from )
  • Key Structural Differences: Substitution: Features a chloroacetyl group at the 4-position of the phenyl ring.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The chloro and fluoro substituents in (2-chloro-5-fluorophenyl)methanesulfonamide enhance electrophilicity and may influence metabolic stability compared to non-halogenated analogs.
  • The dihydrobenzofuran and dimethylaminoethyl groups in Compound 1428371-43-0 introduce polarizable π-systems and tertiary amines, which may enhance solubility and target interaction versatility .

Collision Cross-Section (CCS) Comparisons

While CCS data for analogs is unavailable, the parent compound’s predicted CCS values (141.9–153.2 Ų) reflect its compact aromatic core and moderate polarity. Bulkier derivatives (e.g., Compound 1428371-43-0) are expected to exhibit higher CCS due to increased molecular surface area .

Biological Activity

(2-Chloro-5-fluorophenyl)methanesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. Sulfonamides are known for their antibacterial properties, and the introduction of halogen substituents can enhance their efficacy against various biological targets. This article reviews the biological activity of this compound with a focus on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C7H8ClFNO2S
  • Molecular Weight : 209.66 g/mol
  • Functional Groups : Chlorine and fluorine substituents on a phenyl ring, along with a methanesulfonamide group.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial activity. For instance, derivatives of (2-Chloro-5-fluorophenyl) have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of bacterial folic acid synthesis, similar to traditional sulfonamides.

Table 1: Antibacterial Activity Comparison

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
(2-Chloro-5-fluorophenyl)phenolS. aureus18
Acarbose (Control)E. coli20

Antidiabetic Potential

Recent studies have highlighted the potential of sulfonamide derivatives in managing diabetes. The compound demonstrated notable inhibition of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism.

Table 2: Enzyme Inhibition Potency

CompoundIC50 Value (μM)
This compound10.75 ± 0.52
Acarbose39.48 ± 0.80

The presence of electron-withdrawing groups like chlorine and fluorine enhances the electron density on the sulfonamide moiety, improving binding affinity to these enzymes.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and type of substituents on the phenyl ring significantly influence biological activity. For example, compounds with both electron-donating and withdrawing groups exhibited enhanced inhibitory effects due to optimized electronic interactions within the active site of target enzymes.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. The compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of α-glucosidase and α-amylase.

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound showed superior antibacterial activity compared to traditional sulfonamides when tested against multi-drug resistant strains.
  • Diabetes Management Research : In vivo studies on diabetic rat models indicated that this compound improved glucose tolerance and reduced fasting blood glucose levels, suggesting its potential as an antidiabetic agent.

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